1-{Spiro[indene-1,4'-piperidin]-1'-yl}prop-2-en-1-one
Description
1-{Spiro[indene-1,4’-piperidin]-1’-yl}prop-2-en-1-one is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement, where an indene moiety is fused with a piperidine ring, creating a spiro linkage. The presence of a prop-2-en-1-one group adds to its chemical versatility, making it an interesting subject for various scientific studies.
Properties
IUPAC Name |
1-spiro[indene-1,4'-piperidine]-1'-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-2-15(18)17-11-9-16(10-12-17)8-7-13-5-3-4-6-14(13)16/h2-8H,1,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGHSLRMISYXMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2(CC1)C=CC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{Spiro[indene-1,4’-piperidin]-1’-yl}prop-2-en-1-one typically involves a multi-step process. One common method includes the Michael addition reaction, where spiro[indene-1,4’-piperidine] is reacted with acrolein in the presence of a base catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) . This reaction forms the key intermediate, 3-(1′H-spiro[indene-1,4′-piperidin]-1′-yl)propanal, which can then be further processed to yield the final product.
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
1-{Spiro[indene-1,4’-piperidin]-1’-yl}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be synthesized using reagents like sodium iodide in acetone.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields ketones or acids, while reduction results in alcohols or alkanes.
Scientific Research Applications
1-{Spiro[indene-1,4’-piperidin]-1’-yl}prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibitors and receptor agonists.
Industry: Its chemical properties make it valuable in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action for 1-{Spiro[indene-1,4’-piperidin]-1’-yl}prop-2-en-1-one involves its interaction with specific molecular targets. For example, as an agonist for the somatostatin receptor subtype 2, it binds to the receptor and mimics the action of the natural ligand, leading to the inhibition of adenylate cyclase activity and a subsequent decrease in cyclic AMP levels . This pathway is crucial in regulating hormone secretion and cell proliferation.
Comparison with Similar Compounds
When compared to similar compounds, 1-{Spiro[indene-1,4’-piperidin]-1’-yl}prop-2-en-1-one stands out due to its unique spirocyclic structure. Similar compounds include:
Spiro[indene-1,4’-piperidine] derivatives: These compounds share the spiro linkage but may differ in the functional groups attached, affecting their chemical reactivity and biological activity.
Indole derivatives: While structurally different, indole derivatives also exhibit significant biological activities and are used in various therapeutic applications.
The uniqueness of 1-{Spiro[indene-1,4’-piperidin]-1’-yl}prop-2-en-1-one lies in its ability to combine the properties of both indene and piperidine rings, offering a versatile platform for chemical modifications and biological interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
